molecular formula C15H14N4O2 B5810019 3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine

3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine

Cat. No. B5810019
M. Wt: 282.30 g/mol
InChI Key: URLWNNUQUQDOTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine" often involves multi-step processes including domino reactions, cycloadditions, and the use of specific catalysts to achieve desired structural motifs. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates highlights a scaffold for highly functionalized 3-pyridin-3-ylisoxazoles, demonstrating the complex methodologies applied in synthesizing structurally related compounds (Ruano, Fajardo, & Martín, 2005).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds has been conducted using techniques such as X-ray diffraction, FT-IR spectroscopy, and theoretical calculations (HF and DFT methods). For instance, the study on structural features of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine provides comprehensive insight into the crystal structure and theoretical vibrational frequencies, enhancing our understanding of the molecular geometry and electronic properties of such compounds (Gumus et al., 2018).

Chemical Reactions and Properties

Research on related compounds has revealed their participation in various chemical reactions, illustrating the versatile chemical properties of these molecules. Modifications to similar compounds have demonstrated their potential as inhibitors in biological systems, showcasing the importance of understanding their chemical reactivity (Wang et al., 2015).

Physical Properties Analysis

The physical properties, including crystal structure, melting points, and solubility, are crucial for determining the applicability of these compounds in various fields. Studies such as the one on the crystal structure determination of 6,7‐dihydro‐2‐methoxy‐4‐(substituted)-5H ‐benzo[6,7]cyclohepta[1,2‐b ]pyridine‐3‐carbonitrile offer detailed insights into the physical characteristics that influence their behavior in different environments (Moustafa & Girgis, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental to the compound's applications. For example, the modification and characterization of related compounds for specific inhibitory activity against biological targets highlight the importance of understanding their chemical properties in designing effective molecules (Wang et al., 2015).

Future Directions

The study of this compound could open up new avenues in various fields such as medicinal chemistry, materials science, and synthetic chemistry. Its unique combination of functional groups could make it a valuable starting point for the synthesis of new compounds and the exploration of new chemical reactions .

properties

IUPAC Name

3-[5-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-20-12-4-6-13(7-5-12)21-10-14-17-15(19-18-14)11-3-2-8-16-9-11/h2-9H,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLWNNUQUQDOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC(=NN2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.